4-Bromo-2-(cyclopentoxy)pyrimidine chemical properties
4-Bromo-2-(cyclopentoxy)pyrimidine chemical properties
An In-depth Technical Guide to 4-Bromo-2-(cyclopentoxy)pyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, pyrimidine-based heterocycles are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their ability to mimic purine bases, making them ideal for targeting ATP-binding sites in enzymes like kinases.[1][2] Within this class, 4-Bromo-2-(cyclopentoxy)pyrimidine emerges as a highly versatile and valuable building block. Its strategic design incorporates three key features: a pyrimidine core for essential biological interactions, a reactive bromo-handle at the C4 position for synthetic diversification, and a cyclopentoxy group at the C2 position to enhance physicochemical properties and explore specific hydrophobic pockets within target proteins.
This guide provides a comprehensive technical overview of 4-Bromo-2-(cyclopentoxy)pyrimidine, moving beyond a simple data sheet to offer field-proven insights into its synthesis, reactivity, and strategic application. The content herein is structured to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their synthetic and discovery programs.
Physicochemical and Structural Properties
The chemical identity of 4-Bromo-2-(cyclopentoxy)pyrimidine is defined by its unique combination of a halogenated pyrimidine and a cyclic ether substituent. While experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₉H₁₁BrN₂O | - |
| Molecular Weight | 243.10 g/mol | - |
| CAS Number | Not assigned. (Analog: 4-Bromo-2-ethoxypyrimidine, 959240-78-9[3]) | - |
| Appearance | Likely a white to off-white solid or a low-melting solid/oil. | Based on analogs like 4-Bromo-2-methoxypyrimidine (Solid-Powder). |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate). Limited solubility in water. | Inferred from general properties of similar organic molecules. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard practice for halogenated heterocycles. |
Synthesis and Elucidation
The most direct and industrially scalable approach to synthesizing 4-Bromo-2-(cyclopentoxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Protocol 1: Synthesis via Williamson Etherification
This protocol leverages the acidic nature of the hydroxyl group in the tautomerically favored keto form of 4-bromo-2-hydroxypyrimidine (4-Bromo-1H-pyrimidin-2-one).[4]
Reaction:
-
Starting Material: 4-Bromo-2-hydroxypyrimidine (CAS: 548767-83-5)[4]
-
Reagent: Cyclopentyl bromide (or tosylate/mesylate)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
To a solution of 4-Bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-(cyclopentoxy)pyrimidine.
Causality Behind Experimental Choices:
-
Base: K₂CO₃ is a mild and cost-effective base suitable for large-scale synthesis. For faster reaction times or less reactive electrophiles, a stronger base like NaH can be used to fully deprotonate the hydroxypyrimidine.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction.
-
Electrophile: Cyclopentyl bromide is a good leaving group. Tosylates or mesylates can be used as alternatives for enhanced reactivity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Expected Spectroscopic Data (¹H and ¹³C NMR)
Structural confirmation is paramount. Based on analyses of similar structures, the following NMR signatures are predicted.[5][6][7]
-
¹H NMR (400 MHz, CDCl₃):
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Pyrimidine Protons: Two doublets in the aromatic region (δ 8.0-8.5 ppm and δ 7.0-7.5 ppm), corresponding to the protons at the C6 and C5 positions, respectively.
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Cyclopentoxy Protons: A multiplet around δ 5.5-5.7 ppm for the methine proton (-O-CH-), and multiplets between δ 1.6-2.1 ppm for the eight methylene protons of the cyclopentyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Pyrimidine Carbons: Signals expected around δ 165-170 ppm (C2-O), δ 158-162 ppm (C6), δ 120-125 ppm (C5), and δ 115-120 ppm (C4-Br).
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Cyclopentoxy Carbons: A signal around δ 80-85 ppm for the methine carbon (-O-CH-), and signals between δ 24-34 ppm for the methylene carbons.
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Chemical Reactivity: A Gateway to Molecular Diversity
The true utility of 4-Bromo-2-(cyclopentoxy)pyrimidine lies in the reactivity of the C4-bromo substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[9] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C4 position.
General Procedure:
-
In a reaction vessel, combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and monitor by LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify via column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, catalysts with specialized ligands that enhance oxidative addition and reductive elimination are used.[10]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9]
-
Solvent: The aqueous/organic solvent mixture is essential for dissolving both the organic substrate and the inorganic base.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of 4-amino-pyrimidine derivatives.[11][12] These motifs are critical for interacting with the "hinge region" of many protein kinases.[2]
General Procedure:
-
To a reaction vessel, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or BINAP, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction to 90-110 °C and monitor by LC-MS.
-
After completion, cool the reaction, filter through celite to remove palladium residues, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential.[13] They stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step, preventing side reactions and improving yields.[11][14]
-
Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[15]
Reaction Pathways Diagram
Caption: Key cross-coupling reactions of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Applications in Research and Development
The strategic value of 4-Bromo-2-(cyclopentoxy)pyrimidine is most evident in its application as a scaffold for synthesizing targeted therapies, particularly kinase inhibitors.
-
Kinase Inhibitor Scaffolds: The 2-alkoxy-4-aminopyrimidine motif is a classic hinge-binding element. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The cyclopentoxy group can be oriented to occupy a hydrophobic pocket, potentially increasing potency and selectivity. The C4 position, functionalized via Suzuki or Buchwald-Hartwig reactions, is used to introduce substituents that target the solvent-exposed region, allowing for fine-tuning of biological activity and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Exploration: This building block is an ideal starting point for SAR studies. By keeping the 2-(cyclopentoxy)pyrimidine core constant, libraries of compounds can be rapidly synthesized by varying the substituent at the C4 position. This allows for systematic exploration of how different chemical groups affect target engagement, cell permeability, and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a high-value fragment. Its ability to be elaborated in multiple vectors makes it a powerful tool for growing fragments into lead compounds with high affinity and optimized properties.
Conclusion
4-Bromo-2-(cyclopentoxy)pyrimidine is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its synthesis is straightforward, and its reactivity, dominated by the versatile C4-bromo group, provides access to a rich chemical space of novel pyrimidine derivatives. A thorough understanding of its properties and the rationale behind its synthetic transformations is essential for any scientist aiming to develop next-generation therapeutics. The combination of its hinge-binding pyrimidine core, property-enhancing cyclopentoxy group, and synthetically versatile bromo-handle ensures its continued relevance as a high-value building block in medicinal chemistry.
References
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PubChem. 4-Bromopyrimidine. National Institutes of Health. [Link]
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PubChem. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394. National Institutes of Health. [Link]
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PubChem. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. National Institutes of Health. [Link]
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Sahu, P., et al. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
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Krchňák, V., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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ACG Publications. Records of Natural Products-SI. [Link]
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Wikipedia. Suzuki reaction. [Link]
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PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
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